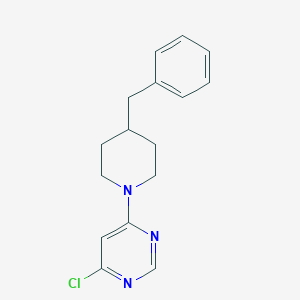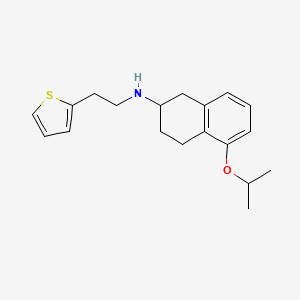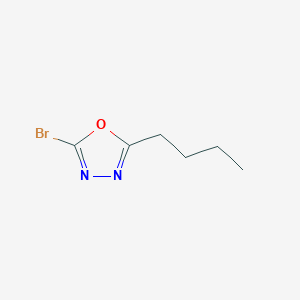![molecular formula C9H15N3O B15357445 1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol](/img/structure/B15357445.png)
1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5,6-Dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol is a chemical compound belonging to the class of pyrrolopyrazoles. This compound features a pyrrolopyrazole core structure, which is a fused bicyclic system consisting of a pyrrole ring and a pyrazole ring. The presence of a 2-methylpropan-2-ol moiety attached to the pyrrolopyrazole core imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol typically involves the following steps:
Formation of the Pyrrolopyrazole Core: The pyrrolopyrazole core can be synthesized through a cyclization reaction involving appropriate precursors such as amines and diketones.
Introduction of the 2-Methylpropan-2-ol Moiety: The 2-methylpropan-2-ol group can be introduced through a subsequent reaction involving the pyrrolopyrazole core and suitable reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to reduce functional groups within the molecule.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like halides or alkyl groups can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield ketones or carboxylic acids.
Reduction Products: Reduction can produce alcohols or amines.
Substitution Products: Substitution reactions can result in the formation of various derivatives depending on the substituents used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: The compound finds applications in the development of advanced materials and as an intermediate in the synthesis of various industrial chemicals.
作用机制
The mechanism by which 1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
相似化合物的比较
Pyrrolopyrazoles: These compounds share a similar core structure but may differ in the substituents attached to the core.
Pyrazolines: These compounds have a similar heterocyclic structure but lack the fused pyrrole ring.
Uniqueness: 1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol is unique due to its specific substitution pattern and the presence of the 2-methylpropan-2-ol group, which imparts distinct chemical and biological properties compared to other pyrrolopyrazoles and pyrazolines.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
属性
分子式 |
C9H15N3O |
|---|---|
分子量 |
181.23 g/mol |
IUPAC 名称 |
1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H15N3O/c1-9(2,13)6-12-5-7-3-10-4-8(7)11-12/h5,10,13H,3-4,6H2,1-2H3 |
InChI 键 |
XSXPBVAAHWMVCS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CN1C=C2CNCC2=N1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


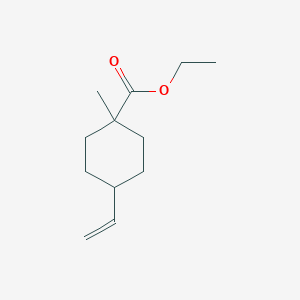
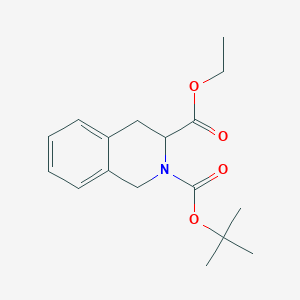
![6-Ethyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B15357387.png)

![[5-(4-Bromophenyl)pyridin-3-yl]methanol](/img/structure/B15357393.png)
![Ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15357398.png)
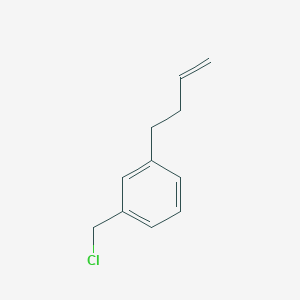
![[2-(6-bromo-1H-indazol-3-yl)-1H-indol-5-yl]methanol](/img/structure/B15357407.png)


